Product packaging for Disodium hexachloroosmate(Cat. No.:CAS No. 1307-81-9)

Disodium hexachloroosmate

Cat. No.: B1143497
CAS No.: 1307-81-9
M. Wt: 448.93
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disodium hexachloroosmate is an inorganic compound with the formula Na₂OsCl₆, supplied as a red to black crystalline solid that is hygroscopic and air-sensitive, requiring storage under inert gas such as argon . This compound serves as a versatile and essential precursor in inorganic and organometallic chemistry, providing a stable, octahedral [OsCl₆]²⁻ complex with a paramagnetic, low-spin d⁴ configuration . Its primary research value lies in synthesizing other osmium complexes; for instance, it reacts with ammonium chloride to form ammonium hexachloroosmate(IV), and with triphenylphosphine in the presence of reductants like formaldehyde or sodium borohydride to yield valuable hydride and carbonyl complexes such as OsHCl(CO)(PPh₃)₃ and OsH₄(PPh₃)₃ . Furthermore, it finds application as a catalyst and intermediate in organic synthesis . The compound's well-defined octahedral geometry, with an Os-Cl bond distance of approximately 2.325 Å as determined by X-ray crystallography, makes it a valuable subject for structural studies in coordination chemistry . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl6Na2Os B1143497 Disodium hexachloroosmate CAS No. 1307-81-9

Properties

IUPAC Name

disodium;hexachloroosmium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.2Na.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTVRPSPEDISMV-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6Na2Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156687
Record name Disodium hexachloroosmate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrate: Black powder; [Sigma-Aldrich MSDS]
Record name Disodium hexachloroosmate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20653
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1307-81-9
Record name Disodium hexachloroosmate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium hexachloroosmate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium hexachloroosmate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Perspectives on Hexachloroosmate Chemistry

The study of osmium and its compounds dates back to the early 19th century when Smithson Tennant discovered the element in 1803. wikipedia.org The development of hexachloroosmate chemistry is intrinsically linked to the broader exploration of platinum group metals. A foundational method for preparing hexachloroosmates involves the reaction of osmium tetroxide (OsO₄) with hydrochloric acid. wikipedia.org This reaction underscores the early efforts to understand the reactivity of osmium and its ability to form stable coordination complexes.

The synthesis of various salts of the hexachloroosmate anion, including the sodium, potassium, and ammonium (B1175870) salts, has been crucial for advancing the understanding of osmium's coordination chemistry. wikipedia.orgontosight.aicymitquimica.com For instance, the preparation of potassium hexachloroosmate (K₂OsCl₆) often involves the reaction of osmium tetroxide with hydrochloric acid and potassium chloride. ontosight.ai Similarly, disodium (B8443419) hexachloroosmate can be synthesized by reacting a suspension of osmium metal in molten sodium chloride with chlorine gas. wikipedia.org These synthetic advancements have provided researchers with stable and accessible starting materials for further investigations into the properties and applications of osmium complexes.

Significance Within Transition Metal Coordination Chemistry

The hexachloroosmate anion, [OsCl₆]²⁻, is a quintessential example of an octahedral coordination complex. The osmium(IV) center possesses a d⁴ electron configuration, which leads to interesting magnetic and electronic properties. wikipedia.org The study of such complexes provides valuable insights into ligand field theory, electronic transitions, and the magnetic behavior of transition metal compounds.

Disodium (B8443419) hexachloroosmate serves as a versatile precursor for the synthesis of a wide array of other osmium complexes. cdnsciencepub.com Its reactivity allows for the substitution of the chloride ligands with other functional groups, opening pathways to novel compounds with tailored properties. researchgate.net This has been instrumental in the development of new catalysts and materials. The stability of the hexachloroosmate core, coupled with the lability of its chloride ligands under specific conditions, makes it a valuable building block in the construction of more complex molecular architectures.

The coordination chemistry of osmium is rich and diverse, with the metal exhibiting oxidation states ranging from zero to eight. researchgate.net The hexachloroosmate anion is a key player in this landscape, providing a stable entry point to the study of osmium(IV) chemistry. Research in this area contributes to a deeper understanding of the fundamental principles governing the behavior of heavy transition metals.

Structural Elucidation and Solid State Characterization

Crystallographic Investigations of the [OsCl₆]²⁻ Anion

Crystallography, particularly X-ray diffraction, provides the most definitive structural information for crystalline solids like disodium (B8443419) hexachloroosmate. fzu.cz

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise details about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.esuni-ulm.de For disodium hexachloroosmate, SC-XRD studies have been crucial in elucidating the exact atomic arrangement. These studies involve irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. fzu.czrigaku.com The data from these experiments allow for the construction of a three-dimensional electron density map, from which the positions of the osmium, chlorine, and sodium ions can be determined.

The [OsCl₆]²⁻ anion in this compound exhibits an octahedral coordination geometry, which is a common arrangement for hexachloro complexes of transition metals. wikipedia.org In this geometry, the central osmium atom is bonded to six chlorine atoms.

X-ray crystallography has established the Os-Cl bond distance in the [OsCl₆]²⁻ anion to be approximately 2.325(3) Å. wikipedia.org Quantum chemical calculations have shown that Os-Cl bond lengths for the singlet and triplet states can vary from 2.355 to 2.478 Å. rsc.org These bond lengths are a critical parameter, as they provide insight into the nature and strength of the osmium-chlorine bond. The analysis of factors influencing metal-ligand bond lengths, such as coordination number and electronic effects, is essential for a comprehensive understanding of the compound's structure. nih.gov

Crystallographic studies have determined that this compound crystallizes in the tetragonal crystal system. The space group has been identified as P4/mnc. The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. nist.govucl.ac.uk There are 230 possible space groups that describe the symmetry of three-dimensional crystals. ucl.ac.ukwikipedia.org

Crystallographic Data for this compound
ParameterValue
Crystal SystemTetragonal
Space GroupP4/mnc
Lattice Parameter (a)10.52 Å
Lattice Parameter (c)6.98 Å

Powder Crystallography and Solid-State NMR Applications

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is a valuable and more convenient technique for the characterization of bulk crystalline materials. libretexts.orgyoutube.com PXRD obtains a diffraction pattern from a powdered sample, which contains a vast number of small, randomly oriented crystallites. libretexts.org The resulting pattern is a plot of diffraction intensity versus the diffraction angle (2θ). youtube.com This technique is useful for identifying the crystalline phases present in a sample and for determining the unit cell dimensions. youtube.com For this compound, PXRD can be used to confirm the phase purity of a synthesized batch and to monitor any structural changes that may occur under different conditions. kobv.dedectris.com

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is another powerful technique for characterizing the structure of solid materials. bruker.comunipi.it Unlike solution-state NMR, SSNMR can provide information about the local environment of specific atomic nuclei in the solid state. nih.govmpg.de For this compound, ¹⁹⁵Os NMR could theoretically provide direct information about the osmium center, although its low natural abundance and quadrupolar nature can make it a challenging nucleus to study. More commonly, ³⁵Cl and ²³Na SSNMR could be used to probe the local environments of the chloride and sodium ions, respectively. These studies can reveal details about the symmetry of the ionic sites and the nature of the interactions between the ions in the crystal lattice.

Structural Distortions and Symmetry Analysis

Although the [OsCl₆]²⁻ anion is often described as having perfect octahedral (Oₕ) symmetry, slight distortions from this ideal geometry can occur. rsc.org These distortions can be caused by factors such as the Jahn-Teller effect or interactions within the crystal lattice. rsc.orgresearchgate.net Quantum chemical calculations have suggested that the [OsCl₆]²⁻ anion may exhibit slight distortions that lower its symmetry, for example, to D₂h. rsc.org

Electronic Structure and Bonding Within Disodium Hexachloroosmate

Electronic Configuration of Osmium(IV) in [OsCl₆]²⁻ (d⁴ Low-Spin)

In the hexachloroosmate(IV) anion, the osmium atom is in the +4 oxidation state, possessing four d-electrons. wikiwand.comwikipedia.org The electronic configuration of the Os(IV) ion is therefore 5d⁴. In the presence of the six chloride ligands in an octahedral geometry, the five degenerate d-orbitals split into two sets of different energy levels: the lower-energy t₂g orbitals (dxy, dyz, dxz) and the higher-energy eg* orbitals (dx²-y², dz²). libretexts.orglibretexts.org

The chloride ligand is generally considered a weak-field ligand. wikipedia.org However, for second and third-row transition metals like osmium, the crystal field splitting energy (Δo) is significantly larger than for their first-row counterparts. This large splitting energy favors the pairing of electrons in the lower-energy t₂g orbitals before occupying the higher-energy eg* orbitals. Consequently, the [OsCl₆]²⁻ complex adopts a low-spin d⁴ configuration . wikiwand.comwikipedia.orgrsc.org This means that all four d-electrons occupy the t₂g orbitals, resulting in a (t₂g)⁴(eg*)⁰ configuration. d-nb.info This low-spin state is consistent with the observed stability of Os(IV) in this complex. rsc.org

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) provides a more comprehensive description of the bonding in [OsCl₆]²⁻ by incorporating covalent interactions, an aspect not fully accounted for in the simpler Crystal Field Theory (CFT). wikipedia.orgwikipedia.org LFT considers the overlap of metal and ligand orbitals to form molecular orbitals (MOs).

In the octahedral [OsCl₆]²⁻ complex, the metal's 5d, 6s, and 6p orbitals combine with the ligand group orbitals of appropriate symmetry. wikipedia.org The chloride ligands act as σ-donors, and their filled p-orbitals can also participate in π-bonding. wikipedia.org The overlap of the chloride p-orbitals with the metal's t₂g orbitals (dxy, dyz, dxz) leads to the formation of bonding and antibonding π-MOs. uwimona.edu.jm Since the ligand π orbitals are filled and lower in energy than the metal t₂g orbitals, this interaction results in a decrease in the ligand field splitting energy (Δo). uwimona.edu.jm

The nephelauxetic effect , which describes the decrease in the interelectronic repulsion (Racah parameter, B) in a complex compared to the free ion, is significant in [OsCl₆]²⁻. wikipedia.org This "cloud-expanding" effect indicates a degree of covalent character in the Os-Cl bond, as the metal d-orbitals expand due to overlap with ligand orbitals. wikipedia.orgdalalinstitute.com The nephelauxetic series, which ranks ligands and metal ions based on this effect, shows that the effect increases with the oxidation state of the metal ion. dalalinstitute.com For Os(IV), this covalency plays a crucial role in its electronic properties.

The molecular orbital diagram for [OsCl₆]²⁻ would show the formation of σ and π bonding and antibonding orbitals. The highest occupied molecular orbitals (HOMOs) would have significant metal t₂g character, while the lowest unoccupied molecular orbitals (LUMOs) would be the eg* antibonding orbitals. Quantum chemical calculations have been employed to further refine the understanding of the electronic transitions and structure of the [OsCl₆]²⁻ anion. rsc.org

Paramagnetic Properties and Magnetic Moment Investigations

The electronic configuration of the [OsCl₆]²⁻ anion dictates its magnetic properties. With a low-spin d⁴ configuration, (t₂g)⁴, there are two unpaired electrons in the t₂g orbitals according to Hund's rule. This presence of unpaired electrons makes disodium (B8443419) hexachloroosmate a paramagnetic compound, meaning it is weakly attracted to an external magnetic field. wikiwand.comwikipedia.orgwikipedia.org

The theoretical spin-only magnetic moment (μ_so) for a d⁴ system with two unpaired electrons (S=1) can be calculated using the formula: μ_so = √[n(n+2)] where n is the number of unpaired electrons. For n=2, μ_so = √[2(2+2)] = √8 ≈ 2.83 Bohr Magnetons (B.M.).

However, experimental measurements of the magnetic moment for [OsCl₆]²⁻ often yield values that are significantly lower than the spin-only value. For instance, a reported effective magnetic moment (μ_eff) is around 1.4 B.M. dalalinstitute.com Another study reports a magnetic moment of 3.04 B.M. for (PCy₃H)₂(OsCl₆), which is noted to be in agreement with a d⁴ configuration in a strong octahedral field. ru.nl The discrepancy from the spin-only value highlights the importance of spin-orbit coupling in heavy elements like osmium. dalalinstitute.comegyankosh.ac.in The large spin-orbit coupling constant in Os(IV) causes a mixing of the ground state with excited states, leading to a reduction in the observed magnetic moment. cdnsciencepub.comresearchgate.net Detailed magnetochemical studies, including magnetic susceptibility measurements of mixed crystals like K₂OsCl₆/K₂PtCl₆, have been conducted to investigate these effects and the extent of superexchange interactions. cdnsciencepub.com

Magnetic Properties of [OsCl₆]²⁻
PropertyValueReference
ParamagnetismParamagnetic wikiwand.comwikipedia.org
Number of Unpaired Electrons2 dalalinstitute.com
Theoretical Spin-Only Magnetic Moment (μ_so)~2.83 B.M. dalalinstitute.com
Experimental Effective Magnetic Moment (μ_eff)~1.4 B.M. dalalinstitute.com

Redox Potentials and Stability in Different Oxidation States

Osmium is known to exist in a wide range of oxidation states, from -2 to +8. wikipedia.org The +4 oxidation state in the [OsCl₆]²⁻ complex is particularly stable. scispace.comresearchgate.net The stability of this complex is influenced by factors such as the ligand environment and the solvent. Studies have shown that the stability of osmium(IV) hexachloride standards is dependent on the concentration of hydrochloric acid in the matrix, with higher acid concentrations leading to greater stability. scispace.comresearchgate.net

Advanced Spectroscopic Investigations

Vibrational Spectroscopy of the [OsCl₆]²⁻ Moiety

The infrared spectrum of the [OsCl₆]²⁻ anion is distinguished by absorption bands corresponding to vibrational modes that induce a change in the molecule's dipole moment. nih.govnih.gov For an octahedral MX₆ species, two fundamental vibrations are predicted to be IR-active: the T₁ᵤ antisymmetric stretching mode (ν₃) and the T₁ᵤ bending mode (ν₄). researchgate.net The observation of a single Os-Cl stretching band in the IR spectrum is a strong confirmation of the complex's high-symmetry octahedral geometry. dokumen.pub In the spectrum of a compound containing the [OsCl₆]²⁻ anion, an intense band observed around 300 cm⁻¹ is unambiguously assigned to the ν₃(T₁ᵤ) Os-Cl antisymmetric stretching vibration. researchgate.net The presence of this single, characteristic stretching mode aligns perfectly with the predictions for an Oₕ point group, thereby confirming the octahedral coordination of the chloride ligands around the central osmium atom. researchgate.netresearchgate.net

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is complementary to IR spectroscopy. dokumen.pubresearchgate.net For the [OsCl₆]²⁻ octahedron, three Raman-active modes are expected: the A₁g symmetric stretching mode (ν₁), the E₉ doubly degenerate bending mode (ν₂), and the T₂g triply degenerate bending mode (ν₅). researchgate.netlibretexts.org These symmetry-allowed modes provide a spectral fingerprint of the molecule. usherbrooke.ca The Raman spectrum is particularly useful for studying symmetric linkages and can provide information on both intramolecular and crystal lattice vibrations. researchgate.netusherbrooke.ca Analysis of the Raman spectra for various hexachloroosmate salts has allowed for the assignment of these characteristic modes.

Vibrational ModeSymmetryDescriptionObserved Frequency (cm⁻¹)
ν₁A₁gSymmetric Stretch~346
ν₂E₉Bending~270
ν₃T₁ᵤAntisymmetric Stretch~300
ν₄T₁ᵤBending~166
ν₅T₂gBending~171
ν₆T₂ᵤBendingInactive

Frequencies are approximate values compiled from various hexachloroosmate(IV) salts. The IR-active modes (ν₃, ν₄) and Raman-active modes (ν₁, ν₂, ν₅) are mutually exclusive, consistent with Oₕ symmetry. Data sourced from researchgate.netias.ac.in.

Historically, the precise assignment of all vibrational modes, particularly the lower frequency bending modes, has presented challenges, sometimes leading to discrepancies in the literature. acs.org Early approaches relied on methods like Urey-Bradley force field calculations to compute force constants that would replicate the experimentally observed frequencies. ias.ac.in This method involves an iterative process of refining a set of force constants to achieve the best possible agreement between calculated and observed spectral data. ias.ac.in

More recently, the combination of experimental spectroscopy with quantum chemical calculations, such as Density Functional Theory (DFT), has become a central tool for resolving these ambiguities. mit.eduresearchgate.net Computational vibrational spectroscopy allows for the prediction of vibrational frequencies and their corresponding IR and Raman intensities from first principles. rsc.orgosti.gov By comparing the theoretically predicted spectrum with the experimental one, a more definitive assignment of the vibrational bands can be achieved. ethernet.edu.et This is especially valuable for complex spectra or for differentiating between closely spaced or overlapping bands, ensuring a more accurate understanding of the molecule's vibrational dynamics. mit.eduethernet.edu.et

The low-frequency region of the vibrational spectrum, typically below 200 cm⁻¹, is probed using far-infrared (FIR) and low-frequency Raman spectroscopy. nih.govchemrxiv.org This region is critical as it contains information about complex bending and deformation modes of the entire molecule as well as lattice vibrations involving the motion of the cation and anion against each other in the crystal structure. usherbrooke.caresearchgate.netrsc.org For the [OsCl₆]²⁻ anion, the IR-active T₁ᵤ bending mode (ν₄) is found at approximately 166 cm⁻¹. researchgate.net The Raman-active T₂g bending mode (ν₅) is observed at a similar energy, around 171 cm⁻¹. ias.ac.in The study of these low-frequency vibrations provides insight into the weaker, long-range forces within the crystal and the rigidity of the OsCl₆ octahedron. researchgate.net

Electronic Spectroscopy (UV-Vis) and d-d Transitions

The electronic absorption spectrum of the hexachloroosmate(IV) ion, [OsCl₆]²⁻, provides key information about its electronic structure. As Os(IV) has a 5d⁴ electron configuration, its spectrum in an octahedral ligand field is characterized by both spin-forbidden d-d transitions and much more intense ligand-to-metal charge transfer (LMCT) bands. dokumen.pubresearchgate.net The d-d transitions involve the promotion of an electron between the t₂g and e₉ orbitals, which are split in energy by the octahedral field of the chloride ligands. anu.edu.auresearchgate.net While these transitions are formally forbidden by the Laporte selection rule in a perfectly centrosymmetric environment, they can become weakly allowed through vibronic coupling. researchgate.net Irradiation within the d-d absorption bands has been shown to induce photosolvation processes. researchgate.netdokumen.pub

The UV-Visible spectrum of [OsCl₆]²⁻ in solution displays several absorption features. The spectrum is dominated by intense charge-transfer bands, but weaker d-d transitions are also present. researchgate.net Detailed spectrophotometric analysis in a 0.5 M HCl solution has identified several distinct absorption maxima and shoulders, each with a characteristic molar absorptivity (ε), which is a measure of the absorption intensity. researchgate.net The high molar absorptivity values for the bands at 370 nm and 334 nm confirm their assignment as allowed LMCT transitions, while the weaker surrounding features are more characteristic of the lower probability d-d transitions. researchgate.netresearchgate.net

Data for [H(DMSO)₂]₂[OsCl₆] in 0.5 M HCl solution. Sourced from researchgate.net.

X-ray Based Spectroscopies

X-ray based spectroscopic techniques are powerful, element-specific probes of electronic structure, making them highly suitable for studying osmium complexes.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and, crucially, the chemical (oxidation) state of elements in a sample. aip.orgrsc.org The method involves irradiating a material with X-rays, which causes the emission of core-level electrons. jdigitaldiagnostics.com The binding energy (BE) of these photoelectrons is characteristic of the element and its oxidation state. xpsdatabase.com

For the [OsCl₆]²⁻ anion, XPS can definitively identify the Os(IV) oxidation state. The Os 4f region of the spectrum is particularly informative, showing a characteristic doublet (Os 4f₇/₂ and Os 4f₅/₂) due to spin-orbit coupling. The binding energy of the more intense Os 4f₇/₂ peak for the closely related compound K₂[OsCl₆] has been reported in the range of 52.8 eV to 53.2 eV. xpsdatabase.netxpsdatabase.net This value is significantly higher than that observed for Os(II) complexes, which appear around 51.4 eV, providing a clear marker for the +4 oxidation state. aip.org

| Reported Os 4f Binding Energies for [OsCl₆]²⁻ and Related Compounds | | :--- | :--- | :--- | | Compound | Orbital | Binding Energy (eV) | | K₂[OsCl₆] | Os 4f₇/₂ | 53.2 | | K₂[OsCl₆] | Os 4f₇/₂ | 53.0 | | K₂[OsCl₆] | Os 4f₇/₂ | 52.8 | | [Os(bpy)₂(CO)Cl]⁺ (Os(II)) | Os 4f₇/₂ | 51.4 |

This table is interactive. Data sourced from multiple studies for comparison. aip.orgxpsdatabase.netxpsdatabase.net

X-ray Absorption Near Edge Structure (XANES) and NEXAFS Spectroscopy for Local Electronic Structure

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides detailed information about the local electronic structure, coordination geometry, and oxidation state of the absorbing atom. xpsdatabase.netgithub.io The technique measures the energy dependence of the X-ray absorption coefficient at and near the absorption edge of a core electron. iaea.orghelmholtz-berlin.de

For disodium (B8443419) hexachloroosmate, the Os L₃-edge (2p₃/₂ → 5d transition) and L₂-edge XANES spectra are particularly insightful. The shape and position of the absorption edge (the "white line") are sensitive to the density of unoccupied 5d states and the oxidation state of the osmium atom. jdigitaldiagnostics.comornl.gov The Os(IV) state in [OsCl₆]²⁻ would produce a white line at a higher energy compared to an Os(III) analogue, reflecting the higher oxidation state. researchgate.net

Furthermore, the spectra can exhibit pre-edge features corresponding to formally dipole-forbidden transitions (e.g., 2p → 5d t₂g), which become weakly allowed due to d-p orbital mixing in the non-centrosymmetric environment created by vibrations or slight distortions from perfect octahedral symmetry. The intensity and energy of these features provide information on the local coordination environment and the filling of the d-orbitals. github.io Studies on the thermal decomposition of (NH₄)₂[OsCl₆] have utilized in-situ XANES to successfully monitor changes in the osmium coordination sphere, demonstrating the technique's utility for this class of compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Solution and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, though its application to paramagnetic compounds like disodium hexachloroosmate presents specific challenges and yields unique information. nsf.govrsc.org The Os(IV) center in the [OsCl₆]²⁻ anion is a d⁴ ion and is paramagnetic. This paramagnetism causes significant shifts in the NMR signals and can lead to substantial line broadening due to rapid nuclear relaxation, potentially rendering signals undetectable.

However, contrary to the assumption that all paramagnetic signals are hopelessly broad, NMR spectra have been successfully recorded for several paramagnetic Os(IV) complexes. rsc.orgrsc.org Research on phosphine-ligated osmium(IV) chloride complexes, OsCl₄(PR₂Ph)₂, showed sharp, well-resolved proton spectra with large chemical shifts attributed to a second-order Van Vleck paramagnetic mechanism. rsc.orgrsc.org

More pertinently, studies on cis-[OsIVCl₄(indazole)₂], a compound with a similar tetrachlorido-osmium(IV) core, revealed that despite the paramagnetism, the ¹H NMR signals were sharp enough to allow for the determination of coupling constants. nih.gov The proton chemical shifts in this complex were observed over an exceptionally wide range, from -9.42 to +16.49 ppm. nih.gov This demonstrates that NMR can be a powerful tool for structural elucidation of such Os(IV) complexes in solution, provided the relaxation effects are not overwhelming. For the solid state, NMR has been applied to characterize various other types of osmium complexes, often employing specialized techniques to overcome broadening effects.

Given these findings, NMR studies of this compound itself are challenging but not inconceivable, particularly for nuclei on any potential organic counter-ions or in solid-state experiments under specific conditions.

Reactivity and Reaction Mechanisms of Disodium Hexachloroosmate

Redox Chemistry and Electron Transfer Processes

The reactivity of disodium (B8443419) hexachloroosmate is significantly influenced by the accessible oxidation states of the central osmium atom. This section explores the redox behavior, the stability of various osmium oxidation states, and the mechanistic details of its oxidation and reduction reactions.

Electrochemical Redox Couples (e.g., Os(IV/III))

The hexachloroosmate anion, [OsCl₆]²⁻, in which osmium is in the +4 oxidation state, can be reversibly reduced to the Os(III) state. This process is characterized by the Os(IV)/Os(III) redox couple. Cyclic voltammetry studies of similar hexachloroosmate complexes, such as tripotassium hexachloroosmate in acetonitrile (B52724), show a reversible one-electron reduction process. For instance, the Os⁴⁺/Os³⁺ redox couple for K₃[OsCl₆] has been observed at a half-wave potential (E₁/₂) of +0.54 V versus a saturated calomel (B162337) electrode (SCE). vulcanchem.com This reversible nature indicates that both the Os(IV) and Os(III) species are stable under these electrochemical conditions.

The formal redox potential of this couple is sensitive to the surrounding chemical environment, including the nature of the cation and the solvent. For other osmium complexes, such as those with ammine and chloro ligands, the Os(IV)/Os(III) redox potentials have been measured and are influenced by factors like pH. researchgate.net For example, the formal potential (E'°) for trans-[Os(NH₃)₄Cl₂] is 0.73 V, while for OsNH₃Cl₅, it is 0.37 V. researchgate.net These values highlight the tunability of the osmium redox potential through ligand modification.

Redox reactions involving metal complexes are fundamental to many chemical and biological processes and are characterized by the transfer of electrons between species. stanford.edulibretexts.org The study of these redox couples is crucial for applications in areas like electrochemical energy storage and catalysis. utexas.edu

Table 1: Electrochemical Data for Selected Osmium Complexes

ComplexRedox CoupleE'° or E₁/₂ (V vs. SCE/Ag/AgCl)MethodReference
K₃[OsCl₆]Os(IV)/Os(III)+0.54Cyclic Voltammetry vulcanchem.com
trans-[Os(NH₃)₄Cl₂]Os(IV)/Os(III)0.73Cyclic Voltammetry researchgate.net
cis-[Os(NH₃)₄Cl₂]Os(IV)/Os(III)0.83Cyclic Voltammetry researchgate.net
mer-[Os(NH₃)₃Cl₃]Os(IV)/Os(III)0.61Cyclic Voltammetry researchgate.net
OsNH₃Cl₅Os(IV)/Os(III)0.37Cyclic Voltammetry researchgate.net

Variable Oxidation States of Osmium and Their Stability

Osmium is a transition metal known for its ability to exist in a wide range of oxidation states, from -2 to +8. quora.comdoubtnut.comwikipedia.org The most common and stable oxidation states in its compounds are +2, +3, +4, +6, and +8. quora.com The stability of a particular oxidation state is highly dependent on the coordination environment, including the nature of the ligands.

In disodium hexachloroosmate, the osmium atom is in the +4 oxidation state, which is a common and relatively stable state for osmium, particularly in octahedral geometries with halide ligands. iieng.org The Os(IV) center in the [OsCl₆]²⁻ anion is a d⁴ system. The stability of higher oxidation states generally increases down a group in the periodic table for transition metals. quora.com

While Os(IV) is stable in this complex, it can be reduced to Os(III) or oxidized. For example, the irreversible oxidation of the related K₃[OsCl₆] to an Os(V) species occurs at +1.23 V. vulcanchem.com The highest known oxidation state for osmium is +8, famously found in osmium tetroxide (OsO₄). doubtnut.comwikipedia.org Compounds of osmium in various oxidation states can be synthesized from precursor materials like ammonium (B1175870) hexachloroosmate(IV). iieng.org

Mechanistic Studies of Oxidation and Reduction Reactions

The mechanisms of oxidation and reduction reactions involving metal complexes can be broadly categorized into two main types: inner-sphere and outer-sphere electron transfer. nih.govsapub.orglibretexts.org

Outer-sphere electron transfer: In this mechanism, the electron transfer occurs between two complexes that remain separate, with their coordination spheres intact. libretexts.org The electron tunnels through the space separating the reactants. The self-exchange reaction between [OsCl₆]²⁻ and [OsCl₆]³⁻ is a classic example of an outer-sphere process. The rate of these reactions is influenced by the reorganization energy of the reactants and the solvent, as described by Marcus theory. libretexts.org

Inner-sphere electron transfer: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidizing and reducing metal centers. sapub.org The electron is transferred through this bridging ligand. While less common for hexahalo complexes which are relatively inert to substitution, this mechanism is important for other types of metal complex redox reactions. sapub.org

Mechanistic studies often employ techniques like cyclic voltammetry and spectroelectrochemistry to probe the reaction pathways and identify transient intermediates. nih.govresearchgate.net The oxidation and reduction of free radicals by metal complexes can also proceed via electron transfer or ligand transfer mechanisms. nih.gov The study of these mechanisms is crucial for understanding and designing catalytic processes. nih.govnih.gov

Ligand Substitution Reactions

Ligand substitution reactions involve the replacement of one or more ligands in a coordination complex with other ligands. savemyexams.com These reactions are fundamental to the synthesis of new osmium compounds and are key to understanding their reactivity.

Associative and Dissociative Mechanisms

Ligand substitution reactions in octahedral complexes like hexachloroosmate can proceed through several mechanisms, primarily associative (A), dissociative (D), or interchange (I). catalysis.bloglibretexts.orgyoutube.comu-tokyo.ac.jp

Dissociative (D) Mechanism: This is a two-step process where the first, rate-determining step is the cleavage of the bond between the metal and the leaving ligand, forming a five-coordinate intermediate. libretexts.orglibretexts.org The incoming ligand then rapidly coordinates to this intermediate. This mechanism is analogous to the Sₙ1 reaction in organic chemistry. u-tokyo.ac.jp Evidence for a dissociative pathway includes a reaction rate that is largely independent of the nature and concentration of the incoming ligand but is sensitive to the strength of the metal-leaving group bond. kccollege.ac.in Steric crowding in the reactant complex tends to accelerate the reaction by favoring dissociation. kccollege.ac.in

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first attacks the metal center to form a seven-coordinate intermediate. catalysis.blogwikipedia.org The leaving group then detaches in the second step. This is similar to the Sₙ2 mechanism. u-tokyo.ac.jp Associative mechanisms are characterized by a reaction rate that depends on the concentration of the incoming ligand and a negative entropy of activation. wikipedia.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. catalysis.blog It can be further classified as associative interchange (Iₐ) or dissociative interchange (Iₐ), depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. youtube.com

For octahedral complexes, which are generally coordinatively saturated, dissociative pathways are often favored. kccollege.ac.in

Kinetics of Ligand Exchange

The kinetics of ligand exchange provide valuable insight into the reaction mechanism. nih.govnih.govcore.ac.uk The rate of substitution reactions can be studied using various techniques, including spectrophotometry and mass spectrometry. nih.govinorgchemres.orgsemanticscholar.org

For hexachloroosmate(III), the aquation reaction, which is the substitution of a chloride ligand by a water molecule, has been studied. The rate constant (k) for the aquation of [OsCl₆]³⁻ is reported to be 4.7 × 10⁻⁴ s⁻¹ at 25°C. vulcanchem.com

[OsCl₆]³⁻ + H₂O → [OsCl₅(H₂O)]²⁻ + Cl⁻

The rate of ligand substitution in octahedral complexes is influenced by several factors, including the charge on the complex, steric effects, and the crystal field stabilization energy (CFSE). libretexts.orgkccollege.ac.in Complexes with high CFSE, such as those with d³ or low-spin d⁶ electron configurations, tend to be substitution-inert. libretexts.org

The study of ligand exchange kinetics is essential for understanding how metal complexes react in solution and is crucial for applications in catalysis where the lability of ligands can play a significant role. nih.govcore.ac.uk

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the hexachloroosmate(IV) anion, [OsCl₆]²⁻, is significantly governed by a combination of steric and electronic factors inherent to its structure. As a d⁴ octahedral complex, the Os(IV) center is relatively electron-rich and substitutionally inert, a characteristic often observed for third-row transition metals, which generally form more stable complexes compared to their second-row counterparts. archive.org The six chloride ligands create a sterically crowded coordination sphere, which hinders the direct approach of incoming nucleophiles. This steric hindrance tends to favor dissociative (SN1-type) or interchange mechanisms over purely associative (SN2-type) pathways for ligand substitution.

Stereochemical Outcomes of Substitution

Substitution reactions involving the octahedral [OsCl₆]²⁻ complex can, in principle, proceed through several mechanistic pathways, each with distinct stereochemical consequences. kccollege.ac.in The specific outcome depends on the formation of either a five-coordinate or a seven-coordinate intermediate.

A dissociative (D or Sₙ1-like) mechanism is often favored for sterically congested complexes. This pathway involves the initial departure of a chloride ligand, generating a five-coordinate intermediate. This intermediate can adopt one of two primary geometries:

Square Pyramidal: If the intermediate maintains a square pyramidal geometry, the incoming nucleophile is most likely to attack the vacant coordination site, leading to a retention of stereochemistry . kccollege.ac.in

Trigonal Bipyramidal: If the five-coordinate intermediate rearranges to a more stable trigonal bipyramidal structure, the incoming ligand can attack multiple positions. This typically leads to stereochemical rearrangement , yielding a mixture of cis and trans isomers if the parent complex was appropriately substituted. kccollege.ac.in

An associative (A or Sₙ2-like) mechanism involves the initial attack of the incoming nucleophile to form a seven-coordinate intermediate. Such a mechanism, which is less likely for [OsCl₆]²⁻ due to steric hindrance, generally proceeds with retention of the original configuration . kccollege.ac.in Given these possibilities, substitution reactions on derivatives of hexachloroosmate are more likely to result in retention or rearrangement of stereochemistry rather than the clean inversion of configuration (Walden inversion) characteristic of Sₙ2 reactions at tetrahedral carbon centers. kccollege.ac.inlibretexts.orgpressbooks.pub

Mechanism TypeIntermediate GeometryLikelihood for [OsCl₆]²⁻Stereochemical OutcomeReference
Dissociative (Sₙ1-like)Square PyramidalProbableRetention kccollege.ac.in
Dissociative (Sₙ1-like)Trigonal BipyramidalProbableRearrangement / Racemization kccollege.ac.inlibretexts.org
Associative (Sₙ2-like)Seven-CoordinateLess ProbableRetention kccollege.ac.in

Hydrolysis Pathways and Products

In aqueous solutions, the [OsCl₆]²⁻ anion undergoes hydrolysis, also known as aquation, although the process can be slow. researchgate.net Some derivative osmium(IV) complexes are noted to be kinetically inert and resistant to hydrolysis under certain conditions. researchgate.net The initial and rate-determining step in the hydrolysis of hexachloroosmate(IV) is the substitution of a single chloride ligand by a water molecule, forming the aquapentachloroosmate(IV) anion. researchgate.net

Reaction Pathway: [OsCl₆]²⁻ + H₂O ⇌ [Os(H₂O)Cl₅]⁻ + Cl⁻

This aquation process has been studied in 1.5F NaCl solutions at a pH of 2.2. researchgate.net Under these conditions, the [Os(H₂O)Cl₅]⁻ species is formed, which can then participate in further hydrolysis reactions. Research has indicated that this intermediate hydrolyzes to a distinct, previously uncharacterized species that exhibits an absorption spectrum peak at 365 mμ. researchgate.net The spectral characteristics suggest the formation of a dimeric, oxygen-bridged complex, postulated to be [(OH)Cl₄Os-O-OsCl₄(OH)]⁴⁻. researchgate.net The rate of these hydrolysis reactions is significantly accelerated by the presence of radiation. researchgate.net In certain biological contexts, hydrolysis can also be catalyzed by endogenous molecules such as glutathione. nih.gov

Reactions with Organic Reagents and Derivatives

This compound serves as a vital and versatile precursor for the synthesis of a wide array of osmium complexes, particularly organo-osmium compounds. Its reactions with various organic reagents typically involve ligand substitution at the osmium center, often accompanied by a reduction of the metal's oxidation state from Os(IV) to lower states like Os(II) or Os(0), which are common in catalytic applications. iieng.org

Formation of Organo-osmium Complexes

The synthesis of organo-osmium complexes from this compound is a cornerstone of osmium coordination chemistry. These reactions provide access to compounds with applications in homogeneous catalysis and materials science.

Key synthetic routes include:

Reactions with Phosphines: A common method to produce Os(II) phosphine (B1218219) complexes involves the reaction of a hexachloroosmate(IV) salt with an excess of triphenylphosphine (B44618) (PPh₃). For example, heating ammonium hexachloroosmate with PPh₃ in a solvent mixture of 2-methoxyethanol (B45455) and water results in the reduction of the metal center and the formation of dichloridotetrakis(triphenylphosphine)osmium(II), OsCl₂(PPh₃)₄. iieng.org

Reactions with Phosphonium (B103445) Salts: this compound dihydrate reacts with certain organo-triphenylphosphonium chlorides in dimethyl sulfoxide (B87167) (DMSO). researchgate.net In these reactions, the [OsCl₆]²⁻ anion is retained, acting as the counter-anion to the organic phosphonium cation to form complexes such as [Ph₃PR]₂[OsCl₆]·4DMSO. researchgate.net

Precursor to Arene Complexes: this compound is the ultimate starting material for many important organo-osmium(II) arene complexes, often referred to as 'piano-stool' compounds. researchgate.netnih.gov The synthesis of these complexes, such as those of the type [(η⁶-arene)OsCl₂]₂, proceeds through intermediate steps but originates from a simple osmium salt like hexachloroosmate.

ReactantsConditionsProduct(s)Reference
(NH₄)₂OsCl₆, Triphenylphosphine (PPh₃)Reflux in 2-methoxyethanol / H₂OOsCl₂(PPh₃)₄ iieng.org
Na₂[OsCl₆]·2H₂O, (2-oxopropyl)triphenylphosphonium chlorideDimethyl sulfoxide (DMSO)[Ph₃PCH₂C(O)Me]₂[OsCl₆]·4DMSO researchgate.net
Na₂[OsCl₆]·2H₂O, (2-carboxyethyl)triphenylphosphonium chlorideDimethyl sulfoxide (DMSO)[Ph₃PCH₂CH₂C(O)OH]₂[OsCl₆]·4DMSO researchgate.net

Reductive Elimination and Other Decomposition Pathways

Reductive elimination is a fundamental reaction in organometallic chemistry and a key step in many catalytic cycles involving osmium complexes derived from this compound. archive.org This reaction is the formal reverse of oxidative addition and involves the coupling of two ligands bound to the metal center, resulting in a decrease in the metal's oxidation state and coordination number. For instance, an intermediate Os(IV) species bearing alkyl and hydride ligands could undergo reductive elimination to form an alkane and an Os(II) complex. archive.org

While reductive elimination typically occurs from an organometallic intermediate rather than directly from the stable [OsCl₆]²⁻ anion, it is a crucial decomposition or product-forming pathway for the more reactive, lower-valent organo-osmium species generated from it. archive.org For example, in catalytic transfer hydrogenation reactions, the final step involves the elimination of the newly reduced organic molecule from the osmium center. nih.gov

Other decomposition pathways for derivatives of this compound include the previously discussed hydrolysis (Section 6.3). Furthermore, organo-osmium complexes, particularly those designed for catalytic purposes, can be deactivated or decompose through reactions with endogenous nucleophiles, which represents an important consideration in their application. nih.gov

Advanced Coordination Chemistry

Formation of Mixed-Ligand Osmium(IV) Complexes

The hexachloroosmate(IV) anion, [OsCl₆]²⁻, derived from disodium (B8443419) hexachloroosmate, serves as a versatile precursor for the synthesis of a wide array of mixed-ligand osmium(IV) complexes. The substitution of chloride ligands can be achieved by reacting the parent complex with various monodentate and polydentate ligands.

The synthesis of osmium(IV) complexes with ligands containing a pyrazole (B372694) nucleus has been reported. nih.govtandfonline.com These reactions result in the formation of new Os(IV) compounds characterized by various spectroscopic and analytical techniques, including ESI-MS, ICP-OES, IR spectroscopy, and electronic spectroscopy. nih.govtandfonline.com Similarly, osmium(IV) complexes with pyrazole carbothioamide ligands have been synthesized and characterized, demonstrating the adaptability of the osmium(IV) center to coordinate with different heterocyclic moieties. researchgate.net

The reactivity of [OsCl₆]²⁻ extends to reactions with aryl Grignard reagents, leading to the formation of homoleptic osmium(IV) tetraaryl complexes, Os(aryl)₄. nih.gov This method allows for the introduction of pre-functionalized aryl ligands, expanding the library of available osmium tetraaryl compounds. nih.gov Furthermore, novel dichlorodihydridoosmium(IV) complexes of the type OsH₂Cl₂(PR₃)₂ have been synthesized, showcasing the substitution of chloride ions and a change in the coordination environment around the osmium center. acs.org

The formation of mixed-ligand complexes is not limited to substitution reactions. For instance, the reaction of (H₂ind)[OsIVCl₅(κN1-2H-ind)] in a high-boiling-point organic solvent leads to an Anderson rearrangement, yielding cis-[OsIVCl₄(κN2-1H-ind)₂]. nih.gov This transformation involves a change in the coordination mode of the indazole ligand. nih.gov

A series of osmium(IV) complexes with the general formula [Os(L)(Br)₄], where L represents various bidentate ligands such as 2-benzoyl pyridine (B92270) and di-pyridyl amine, have been synthesized from hexabromoosmate(IV), a related hexahaloosmate. spuvvn.edu This further illustrates the principle of ligand substitution in forming mixed-ligand osmium(IV) complexes. spuvvn.edu

Precursor ComplexReactant Ligand(s)Resulting Mixed-Ligand ComplexReference
[OsCl₆]²⁻Pyrazole-containing ligandsOs(IV) complexes with pyrazole nucleus nih.govtandfonline.com
[OsCl₆]²⁻Pyrazole carbothioamide ligandsOs(IV) pyrazole carbothioamide complexes researchgate.net
(Oct₄N)₂[OsBr₆]Aryl Grignard reagentsOs(aryl)₄ nih.gov
(H₂ind)[OsIVCl₅(κN1-2H-ind)]Heat (Anderson rearrangement)cis-[OsIVCl₄(κN2-1H-ind)₂] nih.gov
[OsBr₆]²⁻2-benzoyl pyridine, di-pyridyl amine, etc.[Os(L)(Br)₄] spuvvn.edu

Chelation Effects on Complex Stability and Reactivity

The formation of chelate rings upon the coordination of polydentate ligands to the osmium(IV) center significantly influences the stability and reactivity of the resulting complexes. This chelation effect is a critical factor in the design and synthesis of robust and functionally specific osmium compounds.

The coordination of multianionic chelating ligands has been explored to stabilize high-valent transition metal complexes, including those of osmium. caltech.eduresearchgate.net For example, the tetradentate tetraanionic ligand 1,2-bis(3,5-dichloro-2-hydroxybenzamido)ethane (H₄CHBA-Et) readily coordinates to osmium(VI) and can be reduced to form stable osmium(IV) complexes. researchgate.net The resulting complexes, such as K₂[{Os(η⁴-CHBA-Et)(OPPh₃)}₂-O], demonstrate the ability of such ligands to occupy the equatorial sites of an octahedral metal center, thereby imparting significant stability. researchgate.net

Pincer ligands, which are a class of chelating ligands that bind to a metal center through three donor atoms, also play a crucial role in stabilizing osmium(IV) species. csic.es The rigid geometry imposed by pincer ligands, often forming two five-membered metalla-rings, can prevent fluxional processes and stabilize less common coordination polyhedra. csic.es For instance, pincer ligands have been shown to favor the osmium(IV) oxidation state with a pentagonal bipyramidal arrangement of ligands. csic.es

The stability of osmium(IV) complexes can also be tuned by the nature of the chelating ligand. Studies on osmium complexes with tetradentate dianionic chelating ligands like salen, bpb, and bpc have shown that these ligands can stabilize Os(IV) and Os(III) oxidation states. rsc.org Electrochemical studies on these complexes reveal reversible oxidation waves, indicating a degree of electronic stability conferred by the chelating ligand. rsc.org

The reactivity of chelated osmium complexes is also markedly different from their non-chelated counterparts. The hemilabile nature of some chelating ligands, such as the ether-diphosphine pincer ligand xant(PiPr₂)₂, allows for the activation of otherwise unreactive bonds. acs.orgnih.govunizar.es In the case of OsH₄{κ³-P,O,P-[xant(PiPr₂)₂]}, the dissociation of the oxygen atom from the osmium center creates an unsaturated intermediate that can activate the Si-H bond of tertiary silanes. acs.orgnih.govunizar.es This highlights how the chelate effect can be manipulated to control the reactivity of the metal center.

Trans Effect in Osmium Complexes

The trans effect, the ability of a ligand to influence the lability of the ligand positioned trans to it, is a well-established phenomenon in coordination chemistry, particularly for square planar complexes. wikipedia.orghooghlywomenscollege.ac.indalalinstitute.com While most extensively studied in platinum(II) chemistry, the trans effect also operates in octahedral complexes, including those of osmium(IV). wikipedia.orghooghlywomenscollege.ac.in The trans effect is a kinetic phenomenon, while the related trans influence refers to the thermodynamic effect on ground-state properties like bond lengths. libretexts.org

The synthesis of specific isomers of osmium complexes can be directed by the trans effect. For example, in the synthesis of cisplatin, the greater trans effect of Cl⁻ compared to NH₃ dictates the final cis geometry. wikipedia.org A similar rationale can be applied to the synthesis of osmium complexes. The series of ligands with increasing trans effect is generally accepted as: F⁻, H₂O, OH⁻ < NH₃ < py < Cl⁻ < Br⁻ < I⁻, SCN⁻, NO₂⁻, SC(NH₂)₂, Ph⁻ < SO₃²⁻ < PR₃, AsR₃, SR₂, CH₃⁻ < H⁻, NO, CO, CN⁻, C₂H₄. wikipedia.org

In octahedral osmium(IV) complexes, the trans influence can be observed through structural analysis. For instance, in mer-trichloro(acetonitrile)bis(triphenylphosphine)osmium(III), the Os-Cl bond trans to the acetonitrile (B52724) ligand is not significantly different from the mean of the cis Os-Cl bonds, suggesting a comparable trans influence for acetonitrile and chloride in this specific complex. cdnsciencepub.com

The choice of starting material and reaction conditions can be critical in obtaining a desired isomer, influenced by the trans effect. The synthesis of cis- and trans-isomers of [OsCl₄(Py)₂]⁻ has been documented, with both being crystallographically characterized, indicating that isomeric control is achievable in osmium chemistry. nih.gov The ability to control the stereochemistry of octahedral metal complexes is crucial, as exemplified by the differing biological activities of cis- and trans-platinum anticancer drugs. nih.gov

Synthesis and Properties of Related Hexahaloosmate Anions (e.g., [OsBr₆]²⁻)

The chemistry of disodium hexachloroosmate is part of a broader family of hexahaloosmate(IV) anions, [OsX₆]²⁻, where X can be F, Cl, Br, or I. The synthesis and properties of these related anions, particularly the hexabromoosmate(IV) anion, [OsBr₆]²⁻, provide a valuable comparative context.

Ammonium (B1175870) hexabromoosmate(IV), (NH₄)₂[OsBr₆], is a common starting material for the synthesis of various osmium complexes. anu.edu.auiieng.org It can be prepared through a modified literature procedure from potassium osmate. iieng.org The synthesis of (NH₄)₂[OsBr₆] has also been reported in the context of inorganic syntheses compilations. umich.edu

The reactivity of [OsBr₆]²⁻ is similar to that of [OsCl₆]²⁻, serving as a precursor for substitution reactions. For example, it reacts with molten 2-hydroxypyridine (B17775) to form the dinuclear complex Os₂(hp)₄Br₂. purdue.edu It is also used in the synthesis of osmium(IV) tetraaryl complexes through reactions with Grignard reagents, demonstrating its utility as an alternative to the chloro-analogue. nih.govrsc.org

The properties of the hexahaloosmate anions can be compared to understand the influence of the halide ligand. For instance, the reaction of OsCl₃ with pentamethylcyclopentadiene in ethanol (B145695) in the presence of air yields the ionic osmium(IV) compound [Cp*₂OsCl]₂[OsCl₆], highlighting the facile oxidation to the tetravalent state. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems, including transition metal complexes. scispace.comwikipedia.org It offers a framework to understand and calculate the ground state density and energy of molecules. scispace.com DFT calculations have been applied to the hexachloroosmate(IV) anion, [OsCl₆]²⁻, to investigate its electronic properties and bonding. researchgate.netscispace.com These studies are crucial for interpreting experimental data and predicting the compound's characteristics. nih.gov

A combined approach using DFT and experimental techniques like Hard X-ray Photoelectron Spectroscopy (HAXPES) has been used to investigate the bulk electronic structure of related materials, showing good agreement between theoretical calculations and experimental valence band features. aps.org

Geometry optimization is a fundamental computational step to determine the lowest energy structure of a molecule. umd.edubioinformaticsreview.com For the [OsCl₆]²⁻ anion, while an ideal octahedral (Oₕ) symmetry is often assumed for spectroscopic studies, quantum chemical calculations have indicated slight distortions from this perfect geometry. rsc.org For instance, calculations have shown a minor distortion to D₂ₕ symmetry. rsc.org In the solid state, crystallographic data for Na₂[OsCl₆] confirms a cubic crystal system (space group Fm-3m), which is consistent with an octahedral geometry for the [OsCl₆]²⁻ anion. researchgate.net

Molecular Orbital (MO) analysis provides a detailed picture of the bonding within the complex. bioinformaticsreview.com In the octahedral [OsCl₆]²⁻ complex, the d-orbitals of the osmium center are split into t₂g and e₉ sets by the ligand field. libretexts.orgresearchgate.net The electronic ground state of the Os(IV) ion (a 5d⁴ system) in an octahedral field is ³T₁₉. rsc.org The molecular orbitals are formed from the interaction of the osmium 5d orbitals and the chlorine ligand orbitals. MO diagrams help visualize key electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT) bands observed in the UV-visible spectrum. rsc.org

Optimized Geometry of [OsCl₆]²⁻

ParameterValueMethodReference
Symmetry (Theoretical)D₂ₕ (slight distortion)Quantum Chemical Calculation rsc.org
Symmetry (Experimental, Solid)Fm-3m (cubic)Single Crystal X-ray Diffraction researchgate.net
Os-Cl distance (Calculated)~2.41 Åssfs-CASPT2 WB-AIMP researchgate.net

Theoretical methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental results. tau.ac.il For the [OsCl₆]²⁻ complex, quantum chemical calculations have been performed to predict its electronic absorption spectrum. rsc.org Methods like CASSCF/IMCP-SR1 and XMC-QDPT2/SBKJC have been used to calculate transition energies, which correspond to the LMCT bands observed experimentally. rsc.org For example, a calculated transition energy of 3.1 eV (399 nm) corresponds to a shoulder in the experimental spectrum, while a group of transitions calculated between 3.86 and 4.03 eV aligns with the experimental bands in the 320–370 nm region. rsc.org

DFT calculations are also employed to predict vibrational frequencies. nih.gov The number of vibrational modes for a non-linear molecule with N atoms is given by the formula 3N-6. libretexts.org For the 7-atom [OsCl₆]²⁻ anion, this results in 15 vibrational modes. Calculations for the analogous [OsF₆]²⁻ cluster have determined the totally symmetric vibrational frequency ν(a₁₉) to be 626 cm⁻¹, which is in good agreement with experimental data. researchgate.net Similar calculations for [OsCl₆]²⁻ predict the ν(a₁₉) frequency at 355 cm⁻¹. researchgate.net

While NMR chemical shift calculations are a powerful tool, their specific application to the paramagnetic Os(IV) center in disodium (B8443419) hexachloroosmate is complex. tau.ac.ildcu.ie

Calculated Spectroscopic Data for [OsCl₆]²⁻

ParameterCalculated ValueExperimental ValueMethodReference
Electronic Transition (LMCT)3.1 eV (399 nm)Shoulder in spectrumCASSCF/IMCP-SR1 rsc.org
Electronic Transition (LMCT)3.86-4.03 eV (307-321 nm)~320-370 nmCASSCF/IMCP-SR1 rsc.org
Vibrational Frequency (ν(a₁₉))355 cm⁻¹-ssfs-CASPT2 WB-AIMP researchgate.net

Molecular Dynamics Simulations (if applicable, for reactivity/solution behavior)

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into processes like reaction dynamics and behavior in solution. uantwerpen.be Reactive MD simulations, which allow for the formation and breaking of chemical bonds, are particularly suited to studying reaction mechanisms without prior assumptions about the processes involved. uantwerpen.beescholarship.org While extensive MD simulation studies specifically on the solution behavior of disodium hexachloroosmate are not widely reported in the reviewed literature, the methodology is highly applicable. Such simulations could be used to explore the solvation dynamics, ion-pairing effects in solution, and the mechanisms of ligand exchange or hydrolysis reactions at an atomistic level. nih.govnasa.gov

Ligand Field Theory and Crystal Field Theory Applications

Crystal Field Theory (CFT) and the more advanced Ligand Field Theory (LFT) are foundational models for understanding the electronic structure and properties of transition metal complexes. wikipedia.orguni-siegen.delibretexts.org CFT treats ligands as point charges that create an electrostatic field, causing the degeneracy of the metal's d-orbitals to be lifted. libretexts.orguomustansiriyah.edu.iq In an octahedral complex like [OsCl₆]²⁻, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e₉ set. libretexts.orgresearchgate.net

The energy separation between these levels is denoted as Δₒ (or 10Dq). uomustansiriyah.edu.iq Osmium is a 5d transition metal, and third-row transition metals generally exhibit large Δₒ values, leading to low-spin complexes. libretexts.org For the d⁴ Os(IV) ion, the large splitting energy forces all four electrons to occupy the lower t₂g orbitals, resulting in a (t₂g)⁴ configuration and a low-spin state. researchgate.net LFT combines CFT with molecular orbital theory to provide a more complete picture that includes the covalent character of metal-ligand bonds. wikipedia.orglibretexts.org These theories successfully account for the magnetic properties and optical spectra of complexes like [OsCl₆]²⁻. wikipedia.org

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. chemrxiv.orgresearchgate.net For the [OsCl₆]²⁻ complex, these methods have been applied to study its photochemical reactions. rsc.orgresearchgate.net Upon irradiation, the complex can undergo photosolvation or photoreduction. researchgate.net Theoretical studies have investigated the nature of the short-lived intermediates formed during these processes. rsc.org

Calculations suggest that upon photoexcitation, one possible mechanism involves the formation of a square pyramidal [OsCl₅]⁻ intermediate. rsc.org Quantum chemical methods were used to evaluate the energetics of this intermediate in both triplet and quintet spin states, comparing the calculated absorption spectra of these potential intermediates with transient absorption spectra obtained experimentally to identify the most likely reaction pathway. rsc.org These studies demonstrate the power of combining computational approaches with experimental data to construct and verify complex reaction mechanisms. rsc.org

Applications in Catalysis

Homogeneous Catalysis mediated by Osmium Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a field where organometallic osmium complexes have demonstrated considerable utility. iieng.orgresearchgate.net These catalysts, often derived from precursors like disodium (B8443419) hexachloroosmate, are valued for their potential to drive reactions with high selectivity under relatively mild conditions. researchgate.netwebelements.com The properties of these organometallic catalysts are determined by both the central osmium metal and the surrounding organic and inorganic ligands. iieng.org

Osmium complexes are effective catalysts for various oxidation reactions, including the conversion of alcohols to carbonyl compounds such as aldehydes and ketones. researchgate.net For instance, catalytic amounts of osmium tetroxide, in conjunction with co-oxidants like sulfoxides or N-methylmorpholine-N-oxide, can facilitate the oxidation of primary and secondary alcohols. wikipedia.org Research has also shown that triosmium dodecacarbonyl can catalyze the oxidation of alcohols like 1-phenylethanol (B42297) to acetophenone (B1666503) using hydrogen peroxide. researchgate.net

Recent studies have explored visible-light-induced oxidation of alcohols using luminescent osmium(VI) nitrido complexes. webelements.comunito.it In these systems, primary and secondary alcohols are converted to their corresponding carbonyl compounds. webelements.comunito.it The choice of ligands and reaction conditions significantly influences the reaction outcomes and selectivity. researchgate.net

Table 1: Examples of Osmium-Catalyzed Alcohol Oxidation

Osmium Catalyst SystemSubstrateProductCo-oxidant/ConditionsReference
Osmium Tetroxide (catalytic)Primary/Secondary AlcoholsAldehydes/KetonesSulfoxides or N-methylmorpholine-N-oxide wikipedia.org
Os3(CO)121-PhenylethanolAcetophenoneH2O2/Pyridine (B92270) researchgate.net
Luminescent Osmium(VI) Nitrido ComplexPrimary/Secondary AlcoholsCarbonyl CompoundsVisible light webelements.comunito.it

Osmium complexes have emerged as powerful catalysts for hydrogenation reactions, including the reduction of alkenes and the selective hydrogenation of unsaturated fatty acids. fishersci.ptumich.edu While historically less studied than their ruthenium counterparts, osmium catalysts have recently been shown to exhibit comparable or even superior activity and stability. fishersci.ptmdpi.com

The hydrogenation of alkenes to alkanes is a thermodynamically favorable process that is facilitated by metal catalysts. nih.gov Arene-osmium(II) complexes have demonstrated the ability to hydrogenate styrene (B11656) to ethylbenzene (B125841) with high yields under hydrogen pressure. dcu.ie Furthermore, osmium-based catalysts have shown remarkable selectivity in the hydrogenation of unsaturated fatty acid derivatives. For example, an osmium catalyst achieved a 98% isolated yield of (Z)-octadec-9-en-1-ol (oleyl alcohol) from the hydrogenation of triolein, leaving the carbon-carbon double bond intact. Current time information in Bangalore, IN. This high chemoselectivity is a significant advantage in complex molecule synthesis. Current time information in Bangalore, IN.

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a valuable transformation in organic synthesis. smolecule.com Osmium complexes have been developed to catalyze the reaction between alkenes and diazo compounds to produce cyclopropanes. nih.govgoogle.com For instance, dimer complexes such as [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] can efficiently promote the cyclopropanation of styrene derivatives with ethyl diazoacetate at 80 °C. thieme-connect.de

Catalytic systems derived from osmium porphyrin complexes are noted for being extremely efficient in converting styrenes and diazo reagents into cyclopropanes with high yields and stereoselectivity. nih.govgoogle.com

Table 2: Osmium-Catalyzed Cyclopropanation of Styrene

CatalystSubstratesProduct TypeKey FeatureReference
[{OsCl(μ-Cl)(η⁶-p-cymene)}₂]Styrene derivatives + Ethyl diazoacetateCyclopropanesEfficient promotion at 80 °C thieme-connect.deadimetchem.com
[Os(TTP)]₂ (TTP = tetra-p-tolylporphyrinato)Styrenes + Diazo reagentsCyclopropanesHigh yields and stereoselectivity nih.govgoogle.com

Understanding the reaction mechanisms of osmium-catalyzed reactions is crucial for their optimization. researchgate.net

Oxidation of Alcohols: For certain luminescent osmium(VI) nitrido complexes, the proposed mechanism for alcohol oxidation involves an initial rate-limiting hydrogen-atom transfer (HAT) from the α-carbon of the alcohol to the excited state of the osmium nitrido complex. webelements.comunito.it

Hydrogenation Reactions: In transfer hydrogenation reactions catalyzed by Noyori-type osmium catalysts, the mechanism is believed to be a ligand-assisted outer-sphere process. thieme-connect.denih.gov This involves a six-membered ring transition state where there is no direct interaction between the substrate and the metal center; instead, a hydride and a proton are transferred simultaneously from the osmium-hydride and the amine ligand, respectively. thieme-connect.de For C-C coupling reactions via transfer hydrogenation, a proposed mechanism involves the oxidative coupling of an olefin and a dione (B5365651) to form an oxa-osmacyclopentane intermediate. illinois.edu

Cyclopropanation Reactions: In osmium porphyrin-catalyzed cyclopropanations, mechanistic studies and labeling experiments suggest that a trans-osmium(II) bis(carbene) species is the active catalyst, rather than a mono(carbene) complex. nih.govgoogle.com

Disodium Hexachloroosmate as a Precursor to Active Catalytic Species

This compound (Na₂[OsCl₆]) is a key precursor in the synthesis of various catalytically active osmium complexes. webelements.comillinois.edu Its use is often preferred as it provides a safer alternative to the highly toxic and volatile osmium tetroxide (OsO₄). webelements.com The Os(IV) center in Na₂[OsCl₆] makes it a versatile starting material for accessing osmium complexes in different oxidation states, including Os(0), Os(II), and Os(VI), which are central to many catalytic cycles.

Several important classes of osmium catalysts are synthesized from this compound or its ammonium (B1175870) salt analogue, (NH₄)₂[OsCl₆]:

Arene-Osmium(II) Complexes: The catalytically important dimer [(η⁶-C₆H₆)OsCl₂]₂ can be obtained in high yield from the reaction of Na₂[OsCl₆] with 1,3-cyclohexadiene. researchgate.net These half-sandwich complexes are precursors for a wide range of catalysts used in hydrogenation, oxidation, and C-C bond-forming reactions. dcu.ie

Osmium(II) and Osmium(0) Phosphine (B1218219) Complexes: Divalent osmium complexes can be synthesized from hexahaloosmates(IV). webelements.com For example, the Os(0) complex Os(CO)₃(PPh₃)₂ has been prepared in nearly quantitative yield starting from Na₂[OsCl₆]. webelements.com Such complexes are valuable in homogeneous catalysis. webelements.com

Osmocene Derivatives: Decamethylosmocene, [Os(η⁵-C₅Me₅)₂], a stable organometallic compound, can be synthesized in 82% yield through the direct reaction of Na₂[OsCl₆] with pentamethylcyclopentadiene in ethanol (B145695). researchgate.net

Dihydrogen Complexes: Sodium hexachloroosmate(IV) dihydrate is explicitly used to prepare dihydrogen complexes of osmium(II), which are relevant in hydrogenation catalysis. mdpi.comillinois.edu

The utility of this compound as a starting material simplifies access to a broad spectrum of osmium catalysts, thereby facilitating further research and application in organic synthesis. webelements.comgoogle.com

Catalyst Design and Optimization Studies

Ligand Effects: The choice of ligands coordinated to the osmium center is paramount. numberanalytics.comresearchgate.net Ligands modify the electronic and steric environment of the metal, which in turn influences the catalyst's activity and selectivity. numberanalytics.com For example, in asymmetric transfer hydrogenation, chiral ligands like TsDPEN are used to create catalysts that produce one enantiomer of a product in high excess. nih.gov

Reaction Conditions: Optimizing conditions such as temperature, pressure, and solvent is essential for maximizing catalyst performance. researchgate.net

Support and Immobilization: For heterogeneous applications, or to facilitate catalyst recovery, osmium complexes can be immobilized on solid supports. numberanalytics.com Researchers have developed magnetically recoverable osmium catalysts for dihydroxylation reactions, which can be easily separated from the reaction mixture using a magnet and reused. numberanalytics.com

Computational Modeling: Modern catalyst design often employs computational tools to gain mechanistic insights and predict the effects of modifications. By modeling reaction pathways and transition states, researchers can virtually screen potential catalyst structures to identify promising candidates before undertaking experimental synthesis, saving time and resources. For example, computational studies can help in selecting substituents on a ligand to lower the activation energy of a desired reaction step.

Strategies for modifying osmium-based materials include anion modulation, constructing heterostructures, and substrate engineering to fine-tune their electronic structure and catalytic activity for energy-related applications.

Table of Mentioned Compounds

Compound NameChemical Formula
This compoundNa₂[OsCl₆]
Osmium TetroxideOsO₄
Triosmium dodecacarbonylOs₃(CO)₁₂
1-PhenylethanolC₈H₁₀O
AcetophenoneC₈H₈O
N-methylmorpholine-N-oxideC₅H₁₁NO₂
Hydrogen PeroxideH₂O₂
PyridineC₅H₅N
StyreneC₈H₈
EthylbenzeneC₈H₁₀
TrioleinC₅₇H₁₀₄O₆
(Z)-octadec-9-en-1-ol (Oleyl alcohol)C₁₈H₃₆O
[{OsCl(μ-Cl)(η⁶-p-cymene)}₂]C₂₀H₂₈Cl₄Os₂
Ethyl diazoacetateC₄H₆N₂O₂
CyclopropaneC₃H₆
(5,10,15,20-Tetra-p-tolylporphyrinato)osmium(II)[Os(TTP)]
Ammonium hexachloroosmate(IV)(NH₄)₂[OsCl₆]
[(η⁶-C₆H₆)OsCl₂]₂C₁₂H₁₂Cl₄Os₂
1,3-CyclohexadieneC₆H₈
Osmium(0) tricarbonyl bis(triphenylphosphine)Os(CO)₃(PPh₃)₂
Decamethylosmocene[Os(η⁵-C₅Me₅)₂]
PentamethylcyclopentadieneC₁₀H₁₆

Applications in Advanced Materials Science

Precursor for Osmium-Based Nanomaterials

The compound is a key starting material for the synthesis of osmium (Os) and osmium oxide (OsOₓ) nanoparticles. europa.eu Osmium is one of the least studied precious metals, but its nanomaterials are gaining interest due to their distinct properties compared to more common noble metals like gold or platinum. europa.eunih.gov The availability of soluble precursors like hexachloroosmate salts is crucial for developing wet chemical synthesis routes that allow for control over nanoparticle size and structure. nih.govresearchgate.net

Osmium nanoparticles can be synthesized from hexachloroosmate precursors, such as the closely related dihydrogen hexachloroosmate (H₂OsCl₆), through various chemical reduction methods. nih.govresearchgate.net Surfactant-free syntheses are particularly notable as they yield nanoparticles suitable for applications like catalysis without the interference of surface-adsorbed ligands. nih.govresearchgate.net

A common approach involves the reduction of the osmium precursor in a solvent mixture, often using low-boiling-point alcohols like methanol (B129727) or ethanol (B145695) which also act as reducing agents. nih.gov Research has explored the influence of several parameters on the resulting nanoparticles:

Precursor and Concentration: Studies have successfully used precursor concentrations up to 100 mM to generate small nanoparticles (< 3 nm). europa.eu

Solvent System: Mixtures of water and alcohols (methanol or ethanol) are effective. For instance, a mixture of 66% water and 33% methanol has been used. europa.eu

Temperature: The reactions are typically carried out at moderately elevated temperatures, such as 85°C. europa.eunih.gov

Additives: Unlike the synthesis of platinum or iridium nanoparticles, the reduction of hexachloroosmate precursors to form Os nanoparticles does not necessarily require a base like NaOH. nih.govresearchgate.net

The resulting nanoparticles are characterized using a suite of advanced analytical techniques. Transmission Electron Microscopy (TEM) is essential for determining the size, shape, and distribution of the nanoparticles. europa.eursc.org For structural analysis, especially for very small nanoparticles where conventional X-ray Diffraction (XRD) is challenging, techniques like X-ray total scattering with pair distribution function (PDF) analysis are employed. nih.gov PDF analysis has shown that nanoparticles synthesized from hexachloroosmate precursors typically form with a hexagonal close-packed (hcp) crystal structure. nih.gov

PrecursorSolvent/Reducing AgentTemperatureKey FindingResulting Nanoparticle SizeReference
H₂OsCl₆ (100 mM)Methanol / Water (33%/66%)85 °CFormation of small, stable nanoparticles.1.7 ± 0.3 nm europa.eu
OsCl₃ (100 mM)Methanol / Water (33%/66%)85 °CDemonstrates precursor versatility.1.6 ± 0.4 nm europa.eu
H₂OsCl₆ or OsCl₃Methanol or Ethanol< 100 °CNo base (e.g., NaOH) is required for the synthesis.1–2 nm nih.gov
Organometallic Osmium ComplexElectron-beam irradiationNot ApplicableControlled growth on a graphitic structure.1.5–50 nm rsc.org

Osmium nanoparticles exhibit distinct electronic and optical properties that are a function of their size, shape, and surrounding environment. oatext.com A key optical characteristic of metallic nanoparticles is surface plasmon resonance, which is the collective oscillation of electrons in response to incident light. oatext.comdcu.ie This phenomenon leads to strong light absorption and scattering at specific wavelengths.

For osmium nanospheres, the extinction cross-section (a measure of total light dissipation) increases, and the maximum absorption wavelength shifts toward longer wavelengths as the particle size increases from a radius of 5 nm to 50 nm. oatext.com This size-dependent behavior is fundamental to tuning the material for specific applications. For example, in simulations related to optothermal applications, an increase in Os nanosphere radius from 5 to 50 nm resulted in a significant increase in the heat generated upon light absorption. oatext.com

The electronic properties are also of significant interest. The incorporation of gold nanorods into a polymer matrix has been shown to increase the electronic conductivity of the composite system, a principle that can be extended to osmium-based materials. dcu.ie The electrochemical behavior of materials containing osmium nanoparticles is also an active area of research. For instance, de-alloyed iridium-osmium (Ir-Os) nanoparticles have been studied for their performance in the oxygen evolution reaction (OER), a key process in water electrolysis. europa.eu

MaterialProperty InvestigatedKey FindingReference
Osmium Nanospheres (5-50 nm radius)Optical (Extinction Cross-Section)Extinction cross-section increases with particle size. oatext.com
Osmium Nanospheres (5-50 nm radius)Optothermal (Heat Generation)Maximum temperature increase rises from ~10 K to 83 K as radius increases from 5 to 50 nm. oatext.com
Bovine Serum Albumin-Os nanoparticlesOptical (UV-Vis Spectroscopy)Showed peroxidase-like activity, indicating potential for biosensing applications. europa.eunih.gov
De-alloyed Ir₅₀Os₅₀ NanoparticlesElectrochemical (Oxygen Evolution Reaction)Demonstrated high catalytic activity, though conductivity limitations were observed at high current densities. europa.eu

Thin Film Coatings and Electroplating Applications

Disodium (B8443419) hexachloroosmate can be used in the fabrication of osmium-containing thin films and coatings through techniques like electroplating. proplate.com Thin films are layers of material with thicknesses ranging from nanometers to several micrometers, applied to a substrate to modify its surface properties, such as conductivity, wear resistance, or corrosion resistance. alicat.commeasurlabs.com

Several methods exist for depositing thin films, broadly categorized into Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). alicat.comaimspress.com However, for ionic precursors like disodium hexachloroosmate, electrodeposition (or electroplating) is a highly relevant solution-based technique. proplate.comnorfab.no

Electroplating involves passing an electric current through a solution (the electrolyte) containing ions of the material to be deposited (in this case, osmium from the [OsCl₆]²⁻ complex). proplate.com This current causes the metal ions to deposit onto a conductive substrate, which acts as the cathode. norfab.no

Key parameters that control the characteristics of the electroplated film include:

Current Density: The amount of electrical current per unit area of the substrate. proplate.com

Electrolyte Composition: The concentration of the metal ions and any supporting electrolytes or additives. proplate.com

Temperature: Affects the rate of deposition and the properties of the resulting film. proplate.com

Deposition Time: Directly influences the thickness of the deposited layer. proplate.com

The characteristics of the resulting thin film, such as thickness, crystal structure, surface roughness, and composition, are evaluated using various analytical methods. fiveable.me These include X-ray Diffraction (XRD) for crystal structure, Atomic Force Microscopy (AFM) for surface topography, and Spectroscopic Ellipsometry for optical properties and thickness. fiveable.meresearchgate.net

Deposition TechniqueBasic PrincipleSuitability for Osmium PrecursorsReference
Electroplating / ElectrodepositionAn electric current reduces metal cations from a solution (electrolyte) onto a conductive substrate.Highly suitable for ionic precursors like Na₂[OsCl₆] dissolved in an appropriate electrolyte. proplate.comnorfab.no
Physical Vapor Deposition (PVD)A solid target material is vaporized (e.g., by sputtering or thermal evaporation) and condenses on the substrate in a vacuum.Applicable for depositing pure osmium films, but uses a solid osmium target rather than a chemical precursor. alicat.comaimspress.com
Chemical Vapor Deposition (CVD)A volatile chemical precursor undergoes a chemical reaction on or near a heated substrate to produce the desired film.Could be used if a volatile osmium precursor is available; less direct for non-volatile salts like Na₂[OsCl₆]. alicat.comtappi.org

One of the primary motivations for applying metallic coatings is to enhance the corrosion resistance of the underlying substrate. researchgate.net Coatings can protect a material in several ways:

Barrier Protection: The coating physically separates the substrate from the corrosive environment, preventing contact with agents like oxygen and moisture. researchgate.net

Sacrificial Protection: The coating is made of a more reactive metal than the substrate. It preferentially corrodes (is "sacrificed"), thereby protecting the substrate. researchgate.net

Cathodic Protection: The coating can inhibit the corrosion process by altering the electrochemical reactions at the surface. researchgate.net

Osmium is a very dense and hard platinum-group metal, and its coatings are expected to provide excellent barrier protection due to their chemical inertness. Coatings like MCrAlY alloys (where M can be Co, Ni, or Fe) are well-known for their high-temperature oxidation and corrosion resistance and are often applied to components in demanding environments like gas turbines. sulzer.com While specific corrosion data for thin films derived directly from this compound is not widely published, the inherent properties of osmium suggest its potential for creating highly durable and protective coatings. The effectiveness of such a coating would depend on its thickness, density, and adhesion to the substrate, all of which are controlled by the deposition process. researchgate.netfupress.net

Integration into Hybrid Materials and Composites

Beyond standalone nanoparticles and thin films, this compound is a valuable precursor for osmium nanoparticles that can be integrated into larger structures to form hybrid materials and composites. mdpi.comnumberanalytics.com Hybrid materials combine two or more distinct components, often at the molecular or nanometer scale, to achieve synergistic properties that are superior to the individual constituents. edi-info.irmitomaterials.com

A prominent example is the creation of composite catalytic membranes. In one study, osmium nanoparticles were synthesized directly onto the porous support of a polypropylene (B1209903) hollow fiber membrane. mdpi.com This process involved reducing an osmium precursor solution that was passed through the membrane, causing the nanoparticles to form and adhere to the polymer matrix. The resulting material is a polymer-nanoparticle composite that combines the structural properties of the polymer with the catalytic activity of the osmium nanoparticles. mdpi.com

Such hybrid materials are designed for specific applications, for example, in chemical synthesis and separation. The composite membrane can be used as a catalytic contactor for reactions like the reduction of p-nitrophenol, where the reactants flow past the embedded osmium catalysts. mdpi.com The integration of nanoparticles into a matrix offers several advantages:

Stabilization: The matrix prevents the nanoparticles from aggregating, which would reduce their effective surface area and catalytic activity.

Handling and Recovery: It immobilizes the nanoparticles, making them easier to handle and recover from a reaction medium, which is especially important for expensive and rare metals like osmium. mdpi.com

Functionality: The combination allows for the creation of multifunctional materials, such as a membrane that simultaneously acts as a catalyst and a separation barrier. mdpi.com

The development of these hybrid systems relies on the ability to control the synthesis and deposition of the inorganic phase (the osmium nanoparticles) within the organic phase (the polymer), a process for which soluble precursors like this compound are essential. edi-info.irresearchgate.net

Electrochemical Properties and Sensor Applications

Voltammetric Studies of Disodium (B8443419) Hexachloroosmate

Voltammetry serves as a crucial technique for studying the electrochemical characteristics of disodium hexachloroosmate. Studies have successfully employed differential pulse voltammetry for the detection of the hexachloroosmate(IV) anion. researchgate.net In these analyses, the electrochemical detection is carried out by a cathodic scan. researchgate.net

Research has demonstrated that in a chloride/acetate buffer medium, the reduction signal for osmium is proportional to the concentration of Os(IV). researchgate.net This relationship forms the basis for its quantitative determination. The primary driving force for the accumulation step in these voltammetric methods is an ion-pairing process, the stoichiometry of which can be defined through potentiometric titration. researchgate.net Cyclic voltammetry is another fundamental technique used to investigate the redox behavior and interfacial properties of such electrochemical systems. researchgate.netiosrjournals.org

Development of Electrochemical Sensors and Biosensors

The electrochemical properties of hexachloroosmate compounds have been harnessed in the creation of sensors and biosensors for various analytical purposes. While this compound itself can be the target analyte, its derivatives are also employed as core components in sensor construction.

Electrochemical sensors have been developed for the specific determination of Os(IV) from the hexachloroosmate anion in various samples, including industrial wastewater. researchgate.net These methods have proven effective for quantifying Os(IV) in a concentration range of 5×10⁻⁹ to 5×10⁻⁷ mol L⁻¹, with a detection limit approaching 5×10⁻⁹ mol L⁻¹ after a 60-second preconcentration step. researchgate.net The viability of these sensors is demonstrated by high recovery rates, typically between 88% and 99%, even in the presence of other platinum group metals like Pt(IV) and Ir(III). researchgate.net

Furthermore, related hexachloroosmate salts, such as ammonium (B1175870) hexachloroosmate(IV), serve as precursors in the synthesis of more complex molecules used in biosensing. sigmaaldrich.com For instance, osmium-containing redox polymers have been prepared from these precursors for integration into electrochemical DNA hybridization sensors. sigmaaldrich.com

Table 1: Performance of an Electrochemical Sensor for Os(IV) Determination

Parameter Value
Analytical Method Differential Pulse Voltammetry
Analyte Os(IV) from hexachloroosmate(IV)
Concentration Range 5×10⁻⁹ to 5×10⁻⁷ mol L⁻¹
Limit of Detection ~5×10⁻⁹ mol L⁻¹ (60s preconcentration)
Recovery Rate 88–99%

The fundamental sensing mechanism for the direct detection of the this compound anion involves an ion-pairing process at the electrode surface. researchgate.net This initial accumulation step is crucial for enhancing the sensitivity of the measurement. Following the accumulation, the actual detection is performed electrochemically. researchgate.net In the case of differential pulse voltammetry, a cathodic scan is applied, and the resulting reduction signal of the Os(IV) is measured. researchgate.net The magnitude of this signal is directly proportional to the concentration of the hexachloroosmate(IV) anion in the sample. researchgate.net

The catalytic properties of osmium compounds are leveraged in electrocatalysis to enhance the sensitivity of voltammetric determinations. Methodologies have been developed based on the catalytic current of systems like the Os(VIII)-bromate system, which is analyzed using techniques such as differential pulse voltammetry. researchgate.net This approach, termed electrocatalytic voltammetry, allows for the simultaneous determination of osmium along with other elements like ruthenium. researchgate.net The catalytic effect amplifies the electrochemical signal, enabling the detection of ultra-trace concentrations of the analyte. researchgate.net

Advanced Analytical Methodologies for Research Purposes

Spectroscopic Quantification in Complex Matrices

Spectroscopic methods, particularly UV-VIS spectrophotometry, are crucial for the quantification of the hexachloroosmate(IV) anion, [OsCl₆]²⁻, especially in complex matrices where other osmium species or interfering substances may be present. The ability to distinguish between different oxidation states of osmium, such as Os(IV) and Os(VIII), is a significant challenge that spectrophotometry can address. tandfonline.comresearchgate.net

Direct spectrophotometry is a fundamental approach for this purpose. The hexachloroosmate(IV) complex exhibits a characteristic absorption maximum (λₘₐₓ) in the ultraviolet region. In a 9 M HCl medium, the [OsCl₆]²⁻ ion shows a λₘₐₓ at 334.8 nm with a molar absorptivity (ε) of 8.4 × 10³ L mol⁻¹ cm⁻¹. researchgate.netresearchgate.net However, in complex mixtures, overlapping spectra from other components can interfere with direct measurement.

To overcome these interferences, derivative spectrophotometry is employed. This technique involves calculating the first, second, or higher-order derivatives of the absorption spectrum. By doing so, subtle spectral features are enhanced, and broad, overlapping bands can be resolved, allowing for more selective and sensitive quantification. For instance, the signals of the [OsCl₆]²⁻ complex can be effectively isolated from mixtures by calculating the third-order derivative spectra and using the values at 340.0 nm. tandfonline.comresearchgate.net This approach is particularly useful in speciation analysis, for example, when determining Os(IV) in the presence of Os(VIII) (as OsO₄). tandfonline.com Quercetin has been used as a chromogenic reagent that selectively reacts with Os(VIII) but not with the [OsCl₆]²⁻ complex, enabling the determination of both species in a mixture. tandfonline.comresearchgate.net

The selection of the analytical method depends on the complexity of the matrix and the required sensitivity. While direct spectrophotometry is simpler, derivative methods offer significantly improved selectivity and lower detection limits in challenging samples. tandfonline.comresearchgate.net

ParameterValueConditionReference
Absorption Maximum (λₘₐₓ)334.8 nm9 M HCl researchgate.netresearchgate.net
Molar Absorptivity (ε)8.4 × 10³ L mol⁻¹ cm⁻¹At 334.8 nm in 9 M HCl researchgate.netresearchgate.net
Derivative Spectrophotometry Signal340.0 nmThird-order derivative tandfonline.com

Chromatographic Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of platinum group metals (PGMs), including osmium complexes like hexachloroosmate. metu.edu.trepa.gov Due to the very similar chemical properties of PGMs, their separation from ores or recycled materials is notoriously difficult, making chromatography an indispensable tool. rsc.org

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful method for separating PGM complexes. metu.edu.tr In many analytical schemes, the PGMs are first converted into more stable and chromatographically amenable forms, such as chloro-complexes or chelates with organic ligands. The separation of these complexes can be achieved on a stationary phase, allowing for the determination of several elements in a single analytical run. metu.edu.tr The primary advantages of using chromatography for PGM analysis include:

Enrichment: Pre-concentration of trace elements by forming and extracting their complexes.

Interference Removal: The interfering matrix components often remain in the aqueous phase during the extraction of the metal complexes. metu.edu.tr

Simultaneous Analysis: Multiple PGM elements can be identified and quantified in one chromatographic separation. metu.edu.tr

The purification of disodium (B8443419) hexachloroosmate from a mixture of other PGM chloro-complexes leverages the subtle differences in their interactions with the stationary and mobile phases. Ion-exchange chromatography is another relevant technique, where separation is based on the charge of the complex ions, such as the dianionic [OsCl₆]²⁻. epa.gov The choice of chromatographic method, including the column, mobile phase composition, and detector, is critical for achieving successful separation and analysis.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a definitive analytical technique for the molecular characterization of inorganic complexes, including disodium hexachloroosmate. It provides precise information about the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of the elemental composition and structure of the [OsCl₆]²⁻ anion. spuvvn.edu

Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing inorganic salts because they can transfer intact, charged complexes from solution to the gas phase with minimal fragmentation. uvic.ca When a solution of this compound is analyzed by ESI-MS in negative ion mode, the detector would be expected to observe the [OsCl₆]²⁻ dianion or related species.

A key feature of the mass spectrum of the hexachloroosmate ion is its unique and complex isotopic pattern. Both osmium and chlorine have multiple stable isotopes, and the combination of these isotopes results in a characteristic distribution of peaks in the mass spectrum. This isotopic signature serves as a fingerprint for the ion, allowing for its unambiguous identification. The theoretical isotopic distribution can be calculated and compared with the experimental spectrum to confirm the presence and composition of the [OsCl₆]²⁻ ion. uvic.ca This level of detail is crucial for verifying the identity and purity of the compound in research and industrial applications. gla.ac.uk

IsotopeNatural Abundance (%)
¹⁸⁴Os0.02%
¹⁸⁶Os1.59%
¹⁸⁷Os1.96%
¹⁸⁸Os13.24%
¹⁸⁹Os16.15%
¹⁹⁰Os26.26%
¹⁹²Os40.78%
³⁵Cl75.77%
³⁷Cl24.23%

The combination of these isotopes for the [OsCl₆]²⁻ ion creates a distinctive pattern in mass spectrometry, confirming its elemental composition.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies

A primary focus of future research is the development of innovative and more efficient synthetic pathways originating from disodium (B8443419) hexachloroosmate and related hexahaloosmate(IV) salts. Historically, the synthesis of many organometallic osmium compounds has relied on osmium tetroxide (OsO₄), a highly toxic and volatile reagent. chemrxiv.org A significant future direction is to establish synthetic routes that bypass such hazardous precursors.

Recent studies have demonstrated improved methods for preparing air-stable, redox-active osmium(IV) tetraaryl complexes from novel tetra-n-octylammonium hexahaloosmate(IV) precursors, which can be derived from hexachloroosmate salts. chemrxiv.org This approach not only avoids the use of OsO₄ but also prevents the formation of osmium(VI) oxoaryl side products, leading to higher yields. chemrxiv.org For instance, the synthesis of Os(mesityl)₄ was achieved for the first time using this improved route. chemrxiv.org

Future work will likely expand on these strategies, exploring a wider range of aryl Grignard reagents and other organometallic nucleophiles. chemrxiv.orgresearchgate.net The modification of conventional methods, such as using solvent mixtures or adding water to improve the solubility and reactivity of otherwise inert hexahaloosmate salts, represents another promising avenue. iieng.org Such approaches have been used to prepare a variety of osmium(II) and osmium(0) complexes that are valuable in catalysis. iieng.org

Synthetic Strategy Precursor Product Example Key Advantage Reference
Grignard Arylation(Oct₄N)₂[OsBr₆]Os(mesityl)₄Avoids toxic OsO₄; higher yields (≤76%); prevents oxoaryl byproducts. chemrxiv.org
Ligand SubstitutionNa₂OsCl₆·2H₂O[Ph₃PR]₂[OsCl₆]·4DMSODirect reaction from a stable, commercially available precursor. researchgate.net
Reductive Carbonylation(NH₄)₂OsCl₆[Os(CO)Cl₂(PPh₃)₂]Utilizes refinery-derived materials, moving away from primary OsO₄. iieng.org
Ligand-based Rearrangement[cation]⁺[Os(IV)Cl₆]²⁻[cation]⁺[Os(IV)Cl₅(Hazole)]⁻Access to novel complexes through controlled rearrangement reactions. researchgate.net

This table illustrates emerging synthetic strategies that utilize hexachloroosmate precursors to generate advanced osmium complexes, highlighting the shift towards safer and more efficient chemical processes.

Exploration of New Catalytic Transformations

Osmium complexes, often synthesized from precursors like disodium hexachloroosmate, are emerging as powerful catalysts for a range of organic transformations. nih.govacs.org While osmium has been historically noted for dihydroxylation reactions, future research is set to expand its catalytic repertoire significantly. numberanalytics.comtandfonline.com Key emerging areas include hydrogenation, dehydrogenation, C-H activation, and functionalization. nih.govnumberanalytics.com

The design of new ligands is central to unlocking novel catalytic activity. numberanalytics.comnumberanalytics.com For example, the development of osmium complexes with pincer-type ligands or those containing an N-H functionality has led to outstanding catalysts for the hydrogenation and transfer hydrogenation of ketones, esters, and imines, with activities sometimes surpassing those of analogous ruthenium systems. nih.govacs.org Future efforts will likely focus on creating even more robust and selective catalysts by fine-tuning the electronic and steric properties of these ligands. numberanalytics.com

Another significant trend is the application of osmium catalysts in new reaction types, such as C-H bond activation and functionalization, which offer more direct and atom-economical routes to complex molecules. numberanalytics.com The development of multitasking catalysts, which can efficiently promote different transformations by simply changing reaction parameters like solvent or temperature, is also a highly sought-after goal. acs.org Furthermore, the heterogenization of osmium catalysts by immobilizing them on solid supports is a critical area of research aimed at improving catalyst reusability and mitigating the environmental concerns associated with heavy metal catalysts. tandfonline.com

Catalytic Transformation Catalyst Type Substrate Class Potential Application Reference
Asymmetric HydrogenationChiral [OsCl₂(diphosphine)(diamine)]Ketones, Imines, EstersSynthesis of chiral alcohols and amines. nih.govacs.org
Alcohol DehydrogenationOsmium Pincer ComplexesAlcoholsSynthesis of ketones from alcohols. nih.govacs.org
C-H Activation/FunctionalizationOrganometallic Osmium ComplexesAlkanes, ArenesDirect functionalization of inert C-H bonds. numberanalytics.com
Dihydroxylation (Asymmetric)Solid-Supported Osmium CatalystsAlkenesIndustrial synthesis of chiral 1,2-diols with improved catalyst recovery. tandfonline.com
Olefin MetathesisOsmium-based catalystsOlefinsSynthesis of complex molecules and polymers. sigmaaldrich.com

This table summarizes key areas for the future exploration of osmium catalysis, emphasizing the development of new reactions and more efficient catalytic systems derived from osmium precursors.

Design of Advanced Osmium-Based Materials

This compound serves as a crucial precursor for the synthesis of a new generation of advanced materials with unique photophysical, electronic, and catalytic properties. researchgate.netsmolecule.com Research is increasingly directed towards harnessing the distinct characteristics of osmium, such as its high density, multiple oxidation states, and strong spin-orbit coupling, to create functional materials for diverse applications. numberanalytics.comamericanelements.com

One of the most promising areas is the development of osmium-based luminophores for bioimaging and photodynamic therapy (PDT). researchgate.net Polypyridyl Os(II) complexes, which can be synthesized from hexachloroosmate precursors, exhibit favorable properties such as long-wavelength absorptions, high photostability, and near-infrared (NIR) emission, making them ideal for deep-tissue imaging. researchgate.netnih.gov

In materials science, there is growing interest in osmium nanoparticles and single-atom catalysts. pnas.orgeuropa.eu Osmium nanoparticles have shown potential in catalysis for reactions like hydrogenation. europa.eu Even more advanced are single-atom osmium catalysts, where individual osmium atoms are dispersed on a support matrix. pnas.org These materials can exhibit exceptional catalytic activity and stability, for instance, in the hydrogen evolution reaction (HER). pnas.org Future research will focus on using precursors like this compound to develop controlled syntheses of these nano- and atomic-scale materials. pnas.orgeuropa.eu Additionally, osmium's hardness and stability make it a candidate for developing novel wear-resistant coatings and advanced electrodes. smolecule.com

Material Type Key Property Potential Application Role of Hexachloroosmate Reference
Polypyridyl Os(II) ComplexesNIR Emission, PhotostabilityLuminescent cell imaging, Photodynamic Therapy (PDT)Precursor for complex synthesis. researchgate.net
Osmium Single-Atom CatalystsHigh catalytic activity, StabilityElectrocatalysis (e.g., Hydrogen Evolution Reaction)Precursor for atomic dispersion on supports. pnas.org
Osmium NanoparticlesCatalytic propertiesHydrogenation reactions, Chemical synthesisPrecursor for nanoparticle synthesis. europa.eu
Osmium-containing CoatingsHardness, StabilityWear-resistant coatings, Advanced electrodesPrecursor for material deposition/synthesis. smolecule.com

This table highlights emerging osmium-based materials, their potential uses, and the foundational role of this compound in their synthesis.

Deeper Mechanistic Understanding of Reactivity

A fundamental goal for future research is to achieve a deeper, molecular-level understanding of the reaction mechanisms involving this compound and its derivatives. While many synthetic and catalytic applications are known, the intricate details of the underlying reaction pathways, intermediates, and transition states often remain elusive. rsc.orgscience.gov

Future studies will focus on elucidating the kinetics and thermodynamics of ligand exchange and redox reactions. researchgate.netacs.org The reactivity of osmium complexes can be finely controlled by the choice of ligands, coordination geometry, and oxidation state, but a more quantitative understanding is needed to design catalysts and materials rationally. researchgate.net For example, understanding how ligand modifications influence the rates of catalytic steps is crucial for improving catalyst efficiency. acs.org

A key area of investigation is the characterization of transient or unstable intermediates. For instance, in-situ studies on the thermal decomposition of ammonium (B1175870) hexachloroosmate revealed the formation of a previously unobserved amorphous intermediate, {OsCl₄}ₓ, before the final reduction to metallic osmium. science.gov Identifying such species is critical to understanding the complete reaction landscape. Mechanistic investigations into catalytic cycles, such as those for hydrogenation or C-H activation, will continue to be a major focus, aiming to unravel the elementary steps of substrate activation, insertion, and product release. nih.govescholarship.org

Integration of Advanced Computational and Experimental Techniques

The synergy between advanced computational modeling and cutting-edge experimental techniques is set to revolutionize the study of osmium chemistry. This integrated approach allows for a level of insight into structure, bonding, and reactivity that was previously unattainable. science.govgrafiati.com

Computational Techniques: Density Functional Theory (DFT) and other quantum chemical methods are becoming indispensable tools. They can be used to predict the geometric and electronic structures of osmium complexes, calculate reaction energy profiles, and elucidate mechanistic pathways. pnas.org For example, DFT calculations have been used to determine the adsorption free energy of hydrogen on osmium single-atom catalysts, providing a theoretical basis for their enhanced catalytic activity in the hydrogen evolution reaction. pnas.org

Experimental Techniques: Simultaneously, advancements in experimental characterization provide the data needed to validate and refine computational models. In-situ techniques are particularly powerful. The combination of energy-dispersive X-ray absorption spectroscopy (ED-XAFS) and powder X-ray diffraction (PXRD) has been used to follow the structural changes of ammonium hexachloroosmate during its thermal decomposition in real-time. science.gov Other advanced techniques include multinuclear NMR spectroscopy and electrospray ionization mass spectrometry for characterizing complex structures in solution. researchgate.netsoton.ac.uk

The future lies in the close integration of these approaches. Computational screening can identify promising new ligand structures or material compositions, which can then be synthesized and characterized experimentally. Conversely, experimental observations of unexpected reactivity can prompt computational studies to uncover the underlying mechanism. This iterative cycle of prediction and verification will accelerate the discovery and optimization of new catalysts and materials derived from this compound.

Technique Type Application/Insight Example Reference
Density Functional Theory (DFT)ComputationalPredict structures, reaction energies, and mechanisms.Calculating hydrogen adsorption free energy on Os single-atom catalysts. pnas.org
In-situ XAFS/PXRDExperimentalReal-time monitoring of structural changes during reactions.Studying the thermal decomposition of (NH₄)₂[OsCl₆] and identifying intermediates. science.gov
Multinuclear NMR SpectroscopyExperimentalCharacterization of complex structures and dynamics in solution.Identifying meso and DL invertomers of osmium-ditelluroether complexes. soton.ac.uk
X-ray CrystallographyExperimentalPrecise determination of solid-state molecular structures.Revealing the distorted octahedral geometry of novel osmium(III) complexes. cdnsciencepub.com

This table showcases how the integration of advanced computational and experimental methods is providing unprecedented insight into the chemistry of osmium compounds.

Q & A

Q. What are the established methods for synthesizing disodium hexachloroosmate(IV), and how can purity be ensured during preparation?

this compound(IV) is typically synthesized via redox reactions involving osmium precursors. For example, osmium tetroxide (OsO₄) can react with sulfur dichloride (SCl₂) under controlled conditions to yield osmium pentachloride (OsCl₅), which is further processed with sodium chloride (NaCl) to form Na₂OsCl₆ . To ensure purity, rigorous purification steps such as recrystallization from acidic solutions or vacuum sublimation are recommended. Analytical techniques like X-ray powder diffraction (XRPD) should confirm crystallographic identity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies osmium content (≥38.7% Os per stoichiometry) .

Q. How should this compound(IV) be stored to maintain stability in laboratory settings?

The compound is sensitive to extreme temperatures and light. Storage in airtight containers under inert gas (e.g., argon) at 2–8°C minimizes decomposition. Compatibility with materials like glass or PTFE is critical; avoid contact with strong oxidizers (e.g., HNO₃) due to potential redox reactions . Shelf-life studies for analogous compounds (e.g., disodium phosphate) suggest stability up to 24 months under optimal conditions, but periodic spectroscopic monitoring (e.g., UV-Vis) is advised to detect degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound(IV)?

Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies Os-Cl stretching vibrations (300–400 cm⁻¹ range).
  • Raman Spectroscopy : Resolves lattice vibrations and symmetry-related modes in the OsCl₆²⁻ octahedron.
  • UV-Vis Spectroscopy : Detects d-d transitions in the visible range (e.g., 450–600 nm) for electronic structure analysis.
    Reference spectra from prior studies (e.g., IR peaks at 340 cm⁻¹ for Os-Cl) provide benchmarks for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IR spectral data for hexachloroosmate(IV) complexes?

Discrepancies in IR spectra (e.g., peak shifts or missing bands) may arise from differences in hydration states, counterion effects, or measurement conditions (e.g., solvent vs. solid-state). To address this:

  • Compare spectra under standardized conditions (e.g., KBr pellet vs. ATR-FTIR).
  • Use computational methods (e.g., density functional theory) to model vibrational modes and assign observed peaks.
  • Cross-validate with Raman spectra, which are less affected by hydration .

Q. What experimental design considerations are critical when evaluating this compound(IV) as a catalyst in hydrogen evolution reactions (HER)?

When testing HER activity:

  • Electrode Preparation : Immobilize Na₂OsCl₆ on conductive substrates (e.g., carbon nanotubes) via electrochemical deposition.
  • Kinetic Analysis : Use Tafel plots derived from linear sweep voltammetry (LSV) to assess overpotential and charge-transfer efficiency.
  • Stability Testing : Perform chronoamperometry under continuous H₂ evolution to detect catalyst leaching or structural changes (e.g., via post-reaction XPS).
    Reference studies on osmium-decorated graphene catalysts highlight the importance of surface area and electronic coupling between Os centers and supports .

Q. How can researchers assess the toxicity of this compound(IV) when limited ecotoxicological data exists?

In the absence of comprehensive toxicity

  • Conduct in vitro assays (e.g., MTT assays on human cell lines) to measure acute cytotoxicity.
  • Use predictive models (e.g., QSAR) based on structurally related osmium compounds (e.g., OsO₄, known for acute toxicity).
  • Perform environmental fate studies to track bioaccumulation potential via ICP-MS in model organisms (e.g., Daphnia magna) .

Q. What strategies mitigate challenges in reproducing X-ray diffraction data for this compound(IV) hydrates?

Hydrate variability (e.g., variable water content) can alter unit cell parameters. To ensure reproducibility:

  • Standardize hydration by storing samples in controlled humidity chambers.
  • Use synchrotron radiation for high-resolution powder diffraction to resolve subtle lattice distortions.
  • Compare experimental patterns with simulated data from crystallographic databases (e.g., Cambridge Structural Database) .

Methodological Guidance

  • Data Contradiction Analysis : Always contextualize conflicting results by evaluating synthesis protocols, instrumentation calibration, and environmental variables (e.g., humidity).
  • Statistical Validation : Apply ANOVA or t-tests to replicate experiments (n ≥ 3) when comparing catalytic efficiencies or spectroscopic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.